Fsp³ Carbon Saturation: 0.93 vs. 0.85 — A 9.4% Advantage in Three-Dimensional Character for Drug-Likeness
The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.93, calculated from its molecular formula C₁₅H₂₇NO₃ (14 sp³ carbons out of 15 total carbons) . This is 9.4% higher than the Fsp³ of 0.85 for the closest commercial analog, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2; C₁₃H₂₁NO₃, 11 sp³ carbons out of 13) . Published analyses of 2.2 million screening compounds versus 1,179 approved drugs show that mean Fsp³ rises from 0.36 to 0.47 during the drug discovery trajectory, and that higher Fsp³ positively correlates with aqueous solubility and negatively correlates with melting point [1]. The 0.93 Fsp³ of the target places it in the top percentile of sp³-rich building blocks, a property leveraged in spirocyclic PROTAC linkers to enhance conformational pre-organization and reduce off-target promiscuity [2].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | 0.93 (14 sp³ C / 15 total C; C₁₅H₂₇NO₃) |
| Comparator Or Baseline | tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2): Fsp³ = 0.85 (11/13; C₁₃H₂₁NO₃). Approved drug mean Fsp³ = 0.47 (literature baseline) [1]. |
| Quantified Difference | Target Fsp³ is 0.08 absolute units (9.4% relative) higher than the oxo analog; 0.46 units above approved-drug mean. |
| Conditions | Calculated from molecular formula; Fsp³ = N(sp³ C) / N(total C). Data sourced from Bidepharm product specification pages . |
Why This Matters
Higher Fsp³ is quantitatively linked to improved aqueous solubility and reduced solid-state melting point — both critical for formulation and downstream PROTAC pharmacokinetics — making the target compound the preferred choice when maximizing sp³ character is a design objective.
- [1] Wei W, Cherukupalli S, Jing L, Liu X, Zhan P. Fsp³: A new parameter for drug-likeness. Drug Discov Today. 2020;25(10):1839-1845. View Source
- [2] Osawa H, Saito K, Demizu Y. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Med Chem. 2025;16:4721-4730. View Source
